

A Comparative Crystallographic Analysis of 2-Bromo-4-fluorobenzoic Acid Derivatives

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Compound of Interest

Compound Name: *2-Bromo-4-fluorobenzoic acid*

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Solid-State Structures of **2-Bromo-4-fluorobenzoic Acid** Derivatives and Related Compounds.

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for derivatives of **2-bromo-4-fluorobenzoic acid**. Understanding the three-dimensional structure of these molecules is paramount for rational drug design and the development of new materials, as the spatial arrangement of atoms dictates their physical, chemical, and biological properties. This document summarizes key crystallographic parameters, details the experimental protocols for their determination, and offers a visual representation of the experimental workflow.

Crystallographic Data Comparison

The following tables present a summary of the crystallographic data for a derivative of **2-bromo-4-fluorobenzoic acid**, 4-fluoro-2-(phenylamino)benzoic acid, and a closely related compound, 2-bromo-4-chlorobenzoic acid. This comparative data allows for an assessment of the impact of substituent changes on the crystal packing and molecular geometry.

Compound	4-Fluoro-2-(phenylamino)benzoic acid[1][2][3][4]	2-Bromo-4-chlorobenzoic acid[5]
Molecular Formula	C ₁₃ H ₁₀ FNO ₂	C ₇ H ₄ BrClO ₂
Formula Weight	231.23	235.46
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P 1 2 ₁ /n 1
a (Å)	11.2319 (7)	7.2271
b (Å)	10.3752 (7)	8.9480
c (Å)	18.9950 (13)	12.1887
α (°)	90	90
β (°)	106.903 (6)	105.819
γ (°)	90	90
Volume (Å ³)	2115.3 (2)	-
Z	8	4
Calculated Density (g/cm ³)	1.452	-
R-factor (%)	-	6.18

Experimental Protocols

The determination of the crystal structures presented in this guide involves three key stages: synthesis, crystallization, and single-crystal X-ray diffraction analysis. The following protocols provide a detailed methodology for each stage.

Synthesis of 4-Fluoro-2-(phenylamino)benzoic acid[1][2]

This derivative is synthesized via an Ullmann condensation reaction.

- Reactants: **2-bromo-4-fluorobenzoic acid** and aniline are used as the starting materials.

- Catalyst: A copper catalyst is employed to facilitate the coupling reaction.
- Reaction Conditions: The reaction is carried out at a temperature of 403 K.
- Purification: The crude product is purified using column chromatography to yield the final compound.

Crystallization[1][2]

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

- Solvent Selection: A suitable solvent is chosen to dissolve the synthesized compound. For 4-fluoro-2-(phenylamino)benzoic acid, acetone was found to be an effective solvent.[1][2]
- Crystal Growth: Single crystals are grown by the slow evaporation of the solvent from the saturated solution at room temperature. This slow process allows for the formation of well-ordered crystals.

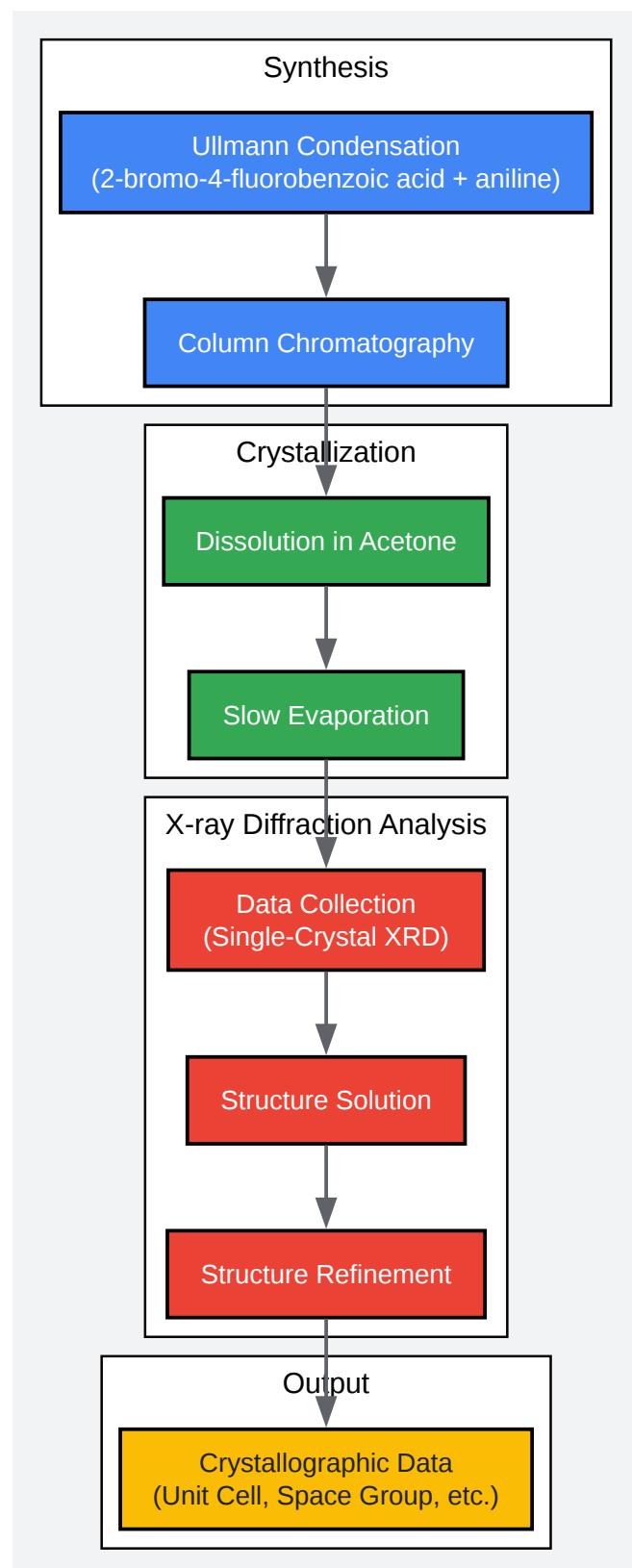
Single-Crystal X-ray Diffraction Analysis[6]

The final stage involves the analysis of the grown crystals using a single-crystal X-ray diffractometer.

- Crystal Mounting: A suitable single crystal is carefully selected and mounted on the goniometer head of the diffractometer.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined to obtain the final atomic coordinates and molecular geometry.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the initial synthesis of the target compound to the final analysis of its crystal structure.



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